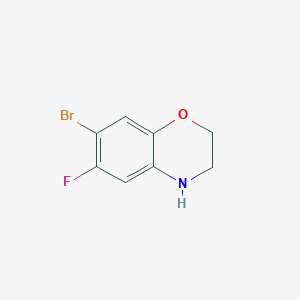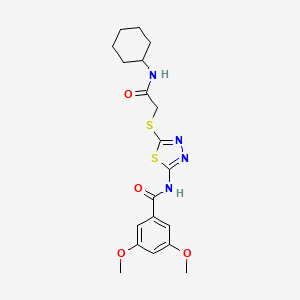![molecular formula C10H18O B3020672 [1-(prop-2-en-1-yl)cyclohexyl]methanol CAS No. 67838-03-3](/img/structure/B3020672.png)
[1-(prop-2-en-1-yl)cyclohexyl]methanol
概要
説明
[1-(prop-2-en-1-yl)cyclohexyl]methanol: is an organic compound with the molecular formula C10H18O It is a cyclohexane derivative with a prop-2-en-1-yl group attached to the cyclohexane ring and a methanol group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(prop-2-en-1-yl)cyclohexyl]methanol typically involves the alkylation of cyclohexanone with allyl bromide, followed by reduction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [1-(prop-2-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylmethanol derivatives.
Substitution: Cyclohexyl halides.
科学的研究の応用
Chemistry: In chemistry, [1-(prop-2-en-1-yl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization.
Biology: In biological research, this compound can be used as a model compound to study the effects of cyclohexane derivatives on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: In medicine, this compound has potential applications in the development of new drugs due to its ability to interact with biological targets. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: In industry, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it a valuable building block for the synthesis of complex molecules.
作用機序
The mechanism of action of [1-(prop-2-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivatives of the compound being studied.
類似化合物との比較
Cyclohexylmethanol: Similar in structure but lacks the prop-2-en-1-yl group.
Cyclohexanone: An oxidized form of cyclohexylmethanol.
Allylcyclohexane: Similar in structure but lacks the hydroxyl group.
Uniqueness: The uniqueness of [1-(prop-2-en-1-yl)cyclohexyl]methanol lies in its combination of a cyclohexane ring, a prop-2-en-1-yl group, and a methanol group
特性
IUPAC Name |
(1-prop-2-enylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIDQZUNEQIBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3020589.png)





![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)

![(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B3020605.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3020607.png)
![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)

